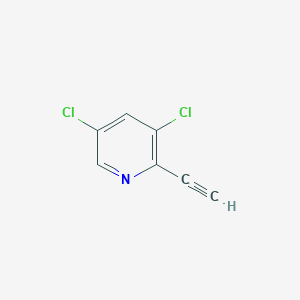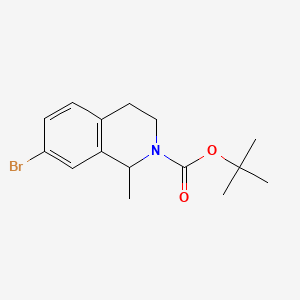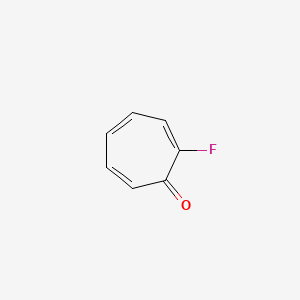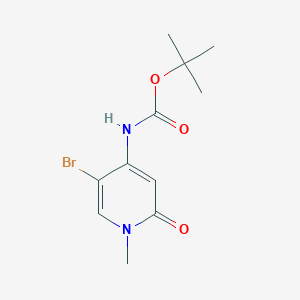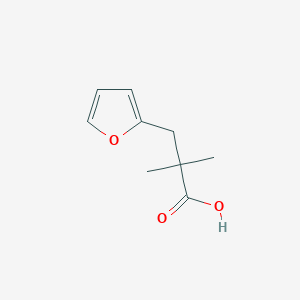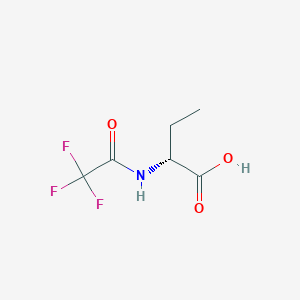
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its white crystalline powder form and is often used as a boronic acid surrogate.
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide can be synthesized through the reaction of 4-fluoro-3-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure
Purification: Crystallization and filtration to obtain high-purity product
Quality Control: Analytical techniques such as HPLC to ensure product consistency and purity
化学反応の分析
Types of Reactions
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can participate in oxidation reactions under specific conditions, although it is generally stable under mild oxidative conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide
Conditions: Typically performed in organic solvents like THF or toluene, under inert atmosphere
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism by which potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide exerts its effects involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura reactions. This complex facilitates the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalysts: Activation and coordination with the boronate complex
Aryl Halides: React with the boronate complex to form the desired biaryl product
類似化合物との比較
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide is unique compared to other similar compounds due to its specific substituents and stability. Similar compounds include:
Potassium 4-methoxyphenyltrifluoroborate: Lacks the fluoro substituent, resulting in different reactivity and stability.
Potassium 3-fluoro-4-methoxyphenyltrifluoroborate: Similar structure but different substitution pattern, affecting its reactivity in cross-coupling reactions.
特性
CAS番号 |
1033592-50-5 |
|---|---|
分子式 |
C7H6BF4KO |
分子量 |
232.03 g/mol |
IUPAC名 |
potassium;trifluoro-(4-fluoro-3-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1 |
InChIキー |
QXIKUVCRXYUUAC-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=C(C=C1)F)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


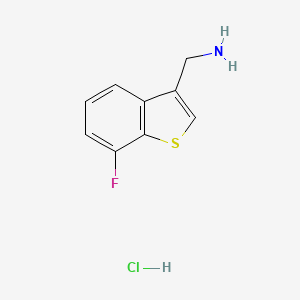

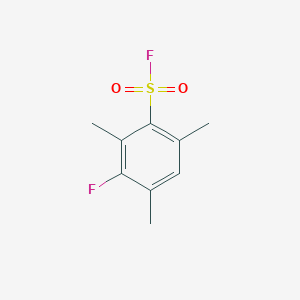
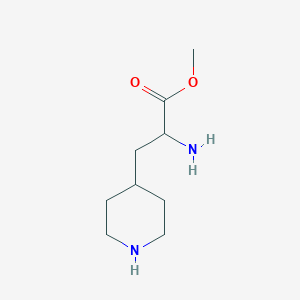
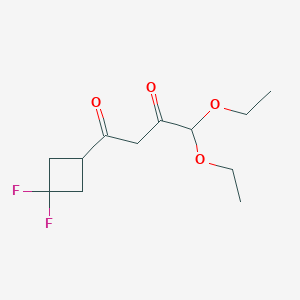
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
